molecular formula C9H6BrNO2 B1529717 4-Bromo-2-(cyanomethyl)benzoic acid CAS No. 942935-70-8

4-Bromo-2-(cyanomethyl)benzoic acid

Cat. No. B1529717
CAS RN: 942935-70-8
M. Wt: 240.05 g/mol
InChI Key: CNICEBGPOTZLOV-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyanomethyl)benzoic acid is an organic compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 . The IUPAC name for this compound is 4-bromo-2-(cyanomethyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-(cyanomethyl)benzoic acid is 1S/C9H6BrNO2/c10-7-1-2-8 (9 (12)13)6 (5-7)3-4-11/h1-2,5H,3H2, (H,12,13) . The InChI key is CNICEBGPOTZLOV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-2-(cyanomethyl)benzoic acid is a solid at room temperature .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds similar to 4-Bromo-2-(cyanomethyl)benzoic acid, have been studied for their two-dimensional architectures formed by C—H⋯O hydrogen bonds and Br⋯O interactions. Such studies are essential in understanding the molecular interactions and physical properties of these compounds (Suchetan et al., 2016).

Synthesis and Biological Activity

  • Research has been conducted on the synthesis of pyrrole and pyrrolidine compounds from similar bromo-benzoic acid derivatives, evaluating their antibacterial and antifungal activities. This highlights the potential of 4-Bromo-2-(cyanomethyl)benzoic acid in the development of new pharmaceutical compounds (Mehta, 2013).

Reactivity and Vibrational Analysis

  • Detailed studies on the structure, vibrational analysis, and chemical reactivity descriptors of similar bromo-benzoic acid compounds have been conducted. These studies focus on parameters like ionization energy, hardness, electrophilicity, and non-linear optical properties, which are crucial in predicting the reactivity and potential applications of these compounds in various fields (Yadav et al., 2022).

Applications in Solar Cell Technology

  • The use of 4-(Cyanomethyl)benzoic acid as an acceptor group in donor-acceptor organic dyes for dye-sensitized solar cells (DSSCs) has shown improved photovoltaic performance. This suggests potential applications of 4-Bromo-2-(cyanomethyl)benzoic acid in the field of renewable energy (Gupta et al., 2015).

Synthesis of γ-Lactones

  • Research on the synthesis of various benzoic acids, including those related to 4-Bromo-2-(cyanomethyl)benzoic acid, has demonstrated their use in the production of γ-lactones, a class of organic compounds with potential applications in pharmaceuticals and agrochemicals (Khan et al., 2003).

Halogen Bonds in Solid Solutions

  • The role of halogen bonds, as seen in bromo-benzoic acid compounds, has been explored in the packing preferences of solid solutions. Understanding these interactions can be crucial for material sciences, particularly in designing materials with specific molecular architectures (Pramanik et al., 2017).

Electronic Structure and Molecular Properties

  • Studies have been conducted on benzoic acid derivatives, including bromo-substituted ones, to determine their crystal structures and electronic properties. These findings are important for applications in electronic materials and molecular electronics (Pramanik et al., 2019).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H317, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-2-(cyanomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNICEBGPOTZLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727949
Record name 4-Bromo-2-(cyanomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942935-70-8
Record name 4-Bromo-2-(cyanomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similar procedure as described in example 9B was used, starting from 5-Bromo-indan-1,2-dione 2-oxime and p-Toluenesulfonyl chloride to give 4-Bromo-2-cyanomethyl-benzoic acid. LC-MS: m/e 238 (M−1).
Name
5-Bromo-indan-1,2-dione 2-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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